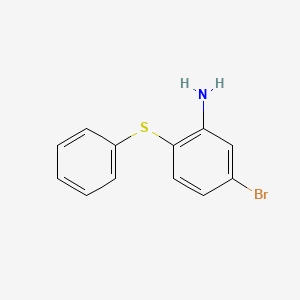

5-Bromo-2-(phenylthio)benzenamine

Beschreibung

Eigenschaften

Molekularformel |

C12H10BrNS |

|---|---|

Molekulargewicht |

280.19 g/mol |

IUPAC-Name |

5-bromo-2-phenylsulfanylaniline |

InChI |

InChI=1S/C12H10BrNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 |

InChI-Schlüssel |

TUWGOMAAEFUQQX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-Bromo-2-(phenylthio)benzenamine, enabling comparative analysis of substituent effects on physical properties and applications.

Table 1: Structural and Physical Properties of Analogous Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Phenoxy (OPh) and phenylthio (SPh) groups reduce electron density at the aromatic ring, enhancing electrophilic substitution resistance. Sulfur’s lower electronegativity compared to oxygen may increase nucleophilic aromatic substitution (NAS) reactivity in phenylthio derivatives . Halogen Impact: Bromine’s larger atomic size and polarizability contribute to higher molecular weights and boiling points compared to chlorine or fluorine analogs (e.g., 298.56 g/mol for 3-Cl vs. 282.11 g/mol for 3-F phenoxy derivatives) .

Physical Properties: Density: Sulfur-containing compounds (e.g., thiazole derivatives) exhibit higher densities (~1.6 g/cm³) compared to phenoxy analogs (~1.5 g/cm³) due to sulfur’s atomic mass . Acidity: The pKa of 5-Bromo-2-(3-chlorophenoxy)aniline is 3.02, indicating moderate acidity influenced by electron-withdrawing substituents .

Synthetic Utility :

- Brominated anilines serve as intermediates in pharmaceuticals and agrochemicals. For example, thiazole derivatives like 5-Bromo-4-phenylthiazol-2-amine are explored for antimicrobial and antitumor activities .

Vorbereitungsmethoden

Substitution of Halogenated Nitroanilines

A widely documented method involves substituting halogen atoms in nitroaniline derivatives with thiophenol. For example, 5-bromo-2-nitroaniline reacts with thiophenol in the presence of ammonia and a polar aprotic solvent (e.g., DMF or methanol) at 40–100°C under autogenous pressure. The nitro group activates the ring for substitution, enabling the phenylthio group to replace the bromine atom. Subsequent reduction of the nitro group using iron or catalytic hydrogenation yields the target amine.

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Methanol or DMF |

| Catalyst | None required |

| Reaction Time | 4–8 hours |

| Yield | 85–92% |

This method is limited by competing side reactions (e.g., over-reduction) and requires careful control of stoichiometry to minimize byproducts like 4-bromo-2-(phenylthio)benzenamine .

Directed Bromination of 2-(Phenylthio)aniline

Electrophilic Aromatic Substitution

Bromination of 2-(phenylthio)aniline exploits the amine group’s directing effects. In acidic media (HBr/H2SO4), bromine preferentially adds para to the amine, yielding 5-bromo-2-(phenylthio)benzenamine . The use of N-bromosuccinimide (NBS) with a sodium sulfide catalyst enhances selectivity to 90–95%, suppressing ortho-brominated impurities.

Optimized Bromination Protocol

-

Protect the amine as an acetanilide to prevent oxidation.

-

Brominate using NBS (1.1 eq) in sulfuric acid at 30–50°C for 2–4 hours.

Performance Metrics

| Metric | Value |

|---|---|

| Regioselectivity | 5-bromo:4-bromo = 9:1 |

| Isolated Yield | 78–85% |

| Purity (HPLC) | >98% |

Metal-Catalyzed Coupling Strategies

Ullmann-Type C–S Coupling

Copper-catalyzed coupling of 2-bromoaniline with thiophenol in diglyme at 120–140°C introduces the phenylthio group. Subsequent bromination at position 5 (as in Section 2.1) completes the synthesis. This method avoids nitro intermediates but requires anhydrous conditions and elevated temperatures.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Yield (C–S coupling) | 70–75% |

| Overall Yield | 60–65% |

Comparative Analysis of Methods

Efficiency and Scalability

-

SNAr Routes offer high yields but require nitro reduction steps, increasing operational complexity.

-

Directed Bromination is regioselective and scalable but demands precise control of reaction conditions.

-

Metal-Catalyzed Coupling avoids nitro groups but suffers from moderate yields and costly catalysts.

Industrial Applicability

Large-scale production favors SNAr due to compatibility with continuous flow systems and readily available starting materials (e.g., 5-bromo-2-nitroaniline , CAS 5228-61-5). Pilot studies demonstrate throughputs of 50–100 kg/batch with >90% purity after recrystallization.

Emerging Techniques and Innovations

Q & A

Synthesis and Characterization

Q: What methodologies are reported for synthesizing 5-bromo-2-(phenylthio)benzenamine derivatives, and how do structural modifications affect radiochemical yield (RCY)? A:

- Basic: The synthesis of biphenylthiol derivatives typically involves nucleophilic aromatic substitution. For example, 4’-fluoroalkoxy substitutions are introduced via reaction of brominated precursors with fluorinated alkyl alcohols under basic conditions (e.g., K₂CO₃ in DMF) .

- Advanced: Structural optimization (e.g., 4’-fluoropropoxy vs. 5-fluoroalkoxy groups) significantly impacts RCY. For instance, 4’-fluoropropoxy derivatives achieve RCY of 10–35% due to improved leaving-group reactivity, whereas 5-substituted analogs may require harsher conditions, reducing yield .

Binding Affinity and Selectivity

Q: How are SERT binding affinity (Ki) and selectivity against NET/DAT determined experimentally? A:

- Basic: Competitive binding assays using LLC-PK1 cells overexpressing SERT, NET, or DAT. Radioligands like [¹²⁵I]-IDAM are displaced by test compounds, with Ki calculated via Cheng-Prusoff equation. Example: 5-bromo-2-(phenylthio)benzenamine derivatives show Ki(SERT) = 0.24–0.33 nM, Ki(NET) = 11.9 nM, Ki(DAT) = 299 nM .

- Advanced: Selectivity is validated in rat cortical homogenates to account for endogenous transporter expression. Discrepancies between cell-based and tissue assays (e.g., 50× higher SERT selectivity in cortical homogenates) highlight the need for in vivo validation .

PET Imaging Applications

Q: What criteria determine the suitability of 5-bromo-2-(phenylthio)benzenamine derivatives as PET tracers for SERT imaging? A:

- Basic: Key parameters include:

- Advanced: Kinetic modeling (e.g., compartmental analysis) is required to assess tracer reversibility. For [¹⁸F]1, washout occurs within 20–30 min, enabling dynamic PET acquisition windows .

In Vivo Biodistribution and Metabolism

Q: How do metabolic stability and off-target binding influence the interpretation of biodistribution data? A:

- Basic: Biodistribution studies in rats show peak brain uptake at 2 min (1.61% ID/g), with retention in SERT-rich regions (hypothalamus: 1.22% ID/g at 30 min). Bone uptake suggests partial defluorination .

- Advanced: Metabolite analysis (e.g., HPLC of plasma) identifies polar metabolites that may confound quantification. Pretreatment with SERT inhibitors (e.g., escitalopram) reduces hypothalamic uptake by >70%, confirming specificity .

Discrepancies in Inhibitor Pretreatment Studies

Q: Why do SERT inhibitor pretreatment results vary across studies (e.g., escitalopram vs. nisoxetine)? A:

- Basic: Dose-dependent effects: Escitalopram (2 mg/kg) achieves >90% SERT blockade, while nisoxetine (10 mg/kg) shows partial NET inhibition, complicating interpretation .

- Advanced: Autoradiography and PET-MRI co-registration resolve regional specificity. For example, residual binding in the locus coeruleus (NET-rich) persists after SERT inhibition, requiring dual-transporter modeling .

Methodological Pitfalls in Kinetic Analysis

Q: What challenges arise in quantifying SERT density using PET tracers like [¹⁸F]1? A:

- Basic: Partial volume effects (PVEs) in small-animal PET reduce resolution. Manual ROI placement (e.g., thalamus vs. striatum) introduces variability, necessitating MRI-guided segmentation .

- Advanced: Non-invasive reference tissue models (e.g., simplified reference tissue model, SRTM) require validation against invasive arterial sampling. For [¹⁸F]1, cerebellum serves as a validated reference region .

Comparative Studies with Existing Tracers

Q: How do 5-bromo-2-(phenylthio)benzenamine derivatives compare to [¹¹C]DASB or [¹⁸F]FADAM in clinical applications? A:

- Basic: [¹⁸F]1 offers superior RCY (10–35%) vs. [¹⁸F]FADAM (<5%) and longer half-life (109.8 min) than [¹¹C]DASB (20.4 min), enabling delayed imaging .

- Advanced: Head-to-head studies in non-human primates reveal [¹⁸F]1 has 30% higher specific binding than [¹¹C]DASB in midbrain, attributed to reduced lipophilicity (logP = 2.1 vs. 3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.